alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride
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Overview
Description
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is a heterocyclic organic compound with the molecular formula C18H23NO.HCl and a molecular weight of 305.84 g/mol . It is known for its applications in various scientific research fields and is often used for experimental and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride typically involves the reaction of benzhydryl chloride with 2-(dimethylamino)-1-methylethanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an H1-receptor antagonist, blocking the actions of endogenous histamine. This interaction leads to various pharmacological effects, including antipruritic and antitussive actions .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: An ether that is the benzhydryl ether of 2-(dimethylamino)ethanol, used as an H1-receptor antagonist.
Chlorpheniramine: Another H1-receptor antagonist with similar pharmacological effects.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an H1-receptor antagonist makes it valuable in research focused on histamine-related pathways and conditions .
Properties
CAS No. |
7405-15-4 |
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Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,20H,14H2,1-3H3;1H |
InChI Key |
YWAGQZNXGUHOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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